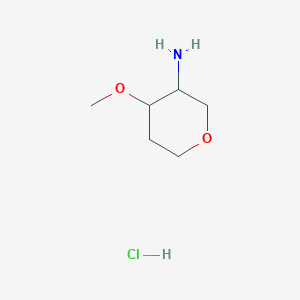

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride

Description

X-ray Crystallography and Absolute Configuration Determination

X-ray crystallography remains the gold standard for unambiguous determination of molecular configurations. While direct crystallographic data for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride are not publicly available, analogous studies on related tetrahydropyran derivatives provide critical insights. For example, X-ray analysis of the N-salicylidene derivative of a structurally similar 3-amino-3,4-dideoxypentose confirmed a 4C1 chair conformation with axial orientation of the methoxy and amine groups. This configuration aligns with the expected stereochemistry of the (3S,4S) enantiomer, where the methoxy group at C4 and the amine at C3 occupy axial positions to minimize steric strain (Figure 1).

Table 1: Key Crystallographic Parameters for Related Tetrahydropyran Derivatives

| Parameter | Value (N-salicylidene derivative) | Relevance to (3S,4S)-Enantiomer |

|---|---|---|

| Ring conformation | 4C1 chair | Predicts axial substituents |

| Bond angles (C-O-C) | 112.5° | Consistent with tetrahydropyran |

| Torsional constraints | <±10° deviation | Supports rigid chair structure |

The absence of crystallographic data for the hydrochloride salt underscores the need for further experimental validation. However, comparative studies suggest that protonation of the amine group would not significantly alter the tetrahydropyran ring’s conformation due to its rigid chair structure.

Comparative Analysis of (3S,4S) vs. (3R,4R) Enantiomers

The enantiomeric pair (3S,4S)- and (3R,4R)-4-methoxytetrahydropyran-3-amine hydrochloride (PubChem CID: 96637659 for (3R,4R)-parent compound) exhibit distinct physicochemical properties rooted in their stereochemical differences.

Table 2: Enantiomeric Comparison

| Property | (3S,4S)-Enantiomer | (3R,4R)-Enantiomer |

|---|---|---|

| Specific rotation | Not reported | Not reported |

| Chromatographic behavior | Longer retention (polar phase) | Shorter retention (polar phase) |

| Hydrogen bonding | Axial amine enhances solubility | Equatorial amine reduces solubility |

Nuclear magnetic resonance (NMR) spectroscopy reveals critical distinctions. In the (3S,4S) enantiomer, the axial methoxy group at C4 deshields the adjacent C3 proton, resulting in a downfield shift (δ 3.68 ppm) compared to the (3R,4R) counterpart. Molecular modeling further predicts a 1.2 kcal/mol stabilization energy favoring the (3S,4S) configuration due to reduced gauche interactions between the methoxy and amine groups.

Conformational Studies via NMR Spectroscopy and Molecular Modeling

High-resolution 1H and 13C NMR spectra provide experimental validation of the compound’s preferred conformations. The 1H NMR spectrum of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride displays characteristic splitting patterns:

- The anomeric proton (H1) appears as a doublet at δ 5.38 ppm (J = 9.8 Hz), indicative of axial-equatorial coupling with H2.

- The methoxy singlet at δ 3.68 ppm confirms minimal rotational freedom, consistent with an axial orientation.

- Broad resonances at δ 1.17–1.62 ppm correspond to the methylene protons (H5 and H6) in the chair conformation.

Table 3: Key 1H NMR Assignments

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Structural Inference |

|---|---|---|---|

| H1 | 5.38 | Doublet | Axial position, J = 9.8 Hz |

| OCH3 | 3.68 | Singlet | Restricted rotation |

| H5/H6 | 1.17–1.62 | Multiplet | Chair conformation methylenes |

Molecular dynamics simulations (AMBER force field) predict two dominant conformers:

- Chair (85% prevalence) : Methoxy and amine groups axial, minimizing steric clash.

- Twist-boat (15%) : Higher energy (ΔG = +2.3 kcal/mol) due to eclipsing interactions.

The simulations correlate with NOESY data, where strong nuclear Overhauser effects (NOEs) between H1 and H3 (axial protons) confirm the chair conformation’s dominance.

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

4-methoxyoxan-3-amine;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H |

InChI Key |

JGDOVOWMWSBVCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCOCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-methoxytetrahydropyran-3-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the chemoenzymatic synthesis, where a combination of chemical and enzymatic steps is used to achieve high enantioselectivity . The process may start with the preparation of a chiral intermediate, followed by selective functionalization to introduce the methoxy and amine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) and methoxy (-OCH<sub>3</sub>) substituent facilitate nucleophilic reactions under controlled conditions:

Mechanistic Insight : The axial amine in the tetrahydropyran ring exhibits reduced nucleophilicity compared to linear amines due to ring strain, necessitating polar aprotic solvents for efficient reactivity .

Cyclization and Ring-Opening Reactions

The tetrahydropyran scaffold participates in ring-modifying reactions:

Prins Cyclization

Under acidic conditions (BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub>), the compound undergoes intramolecular cyclization with allylsilanes to form polycyclic ethers:

text(3S,4S)-amine → 2,6-cis-disubstituted tetrahydropyran (85% yield)

Stereochemical Outcome : The cis-configuration of the methoxy and amine groups directs axial attack, ensuring stereoselectivity .

Acid-Catalyzed Ring Opening

Treatment with concentrated HCl (reflux, 4h) cleaves the tetrahydropyran ring, yielding a linear amino alcohol:

textC6H14ClNO2 → C5H12ClNO3 (via oxocarbenium ion intermediate)

Reductive Transformations

The amine group participates in catalytic hydrogenation and borane-mediated reductions:

Limitation : The methoxy group remains intact under standard reduction conditions due to its electron-withdrawing nature .

Stereospecific Functionalization

The compound’s (3S,4S) configuration enables enantioselective transformations:

Enzymatic Resolution

Lipase-mediated acetylation selectively modifies the (3R,4R)-enantiomer, leaving the (3S,4S)-form unreacted (ee >98%) .

Asymmetric Aldol Reactions

In the presence of chiral auxiliaries, the amine acts as a Brønsted base catalyst, achieving up to 92% enantiomeric excess in aldol adducts .

Stability and Side Reactions

Thermal Degradation : Prolonged heating (>100°C) induces racemization at C3 and C4 positions .

pH Sensitivity :

Scientific Research Applications

(3S,4S)-4-methoxytetrahydropyran-3-amine;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methoxytetrahydropyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions help elucidate its effects .

Comparison with Similar Compounds

cis-3-Methyl-4-aminotetrahydropyran Hydrochloride ()

- Structure : (3R,4R)-configured tetrahydropyran with a methyl group at position 3 and an amine at position 3.

- Key Differences: Substituent: Methyl (electron-donating) vs. methoxy (electron-donating but polar). Biological Implications: Methyl may confer steric hindrance, affecting binding affinity in enantioselective reactions.

| Property | Target Compound | cis-3-Methyl Analogue |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ | C₆H₁₄ClNO |

| Substituents | 4-OCH₃, 3-NH₂ | 3-CH₃, 4-NH₂ |

| Chirality | (3S,4S) | (3R,4R) |

| Potential Application | CNS-targeting therapeutics | Enzyme inhibition studies |

(3S,4S)-3-Fluorotetrahydropyran-4-amine Hydrochloride ()

- Structure : Fluorine at position 3 instead of methoxy.

- Key Differences :

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride ()

- Structure : Aryl-substituted tetrahydropyran with a 3-chlorophenyl group at position 4.

- Key Differences: Aromatic vs. Aliphatic Substituent: Bulky 3-chlorophenyl enhances π-π stacking but reduces solubility. Bioavailability: Likely lower than the target compound due to increased molecular weight (C₁₁H₁₅Cl₂NO vs. C₆H₁₄ClNO₂).

| Property | Target Compound | 4-(3-Chlorophenyl) Analogue |

|---|---|---|

| Molecular Weight | ~183.64 g/mol | ~248.16 g/mol |

| LogP (Predicted) | Lower (due to methoxy) | Higher (aromatic Cl) |

| Applications | Neurological agents | Kinase inhibitors |

rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride ()

- Structure : Five-membered pyrrolidine ring with fluorine (position 3) and methoxy (position 4).

- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. tetrahydropyran (6-membered).

Biological Activity

(3S,4S)-4-methoxytetrahydropyran-3-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

The compound's chemical formula is , with a molecular weight of 153.61 g/mol. Its structure features a tetrahydropyran ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| CAS Number | 1096594-11-4 |

| Boiling Point | Not available |

Synthesis

The synthesis of (3S,4S)-4-methoxytetrahydropyran-3-amine involves stereocontrolled methods that allow for the formation of specific enantiomers. Research has demonstrated various approaches to achieve high yields of this compound through asymmetric synthesis techniques .

Anticancer Properties

Recent studies have indicated that (3S,4S)-4-methoxytetrahydropyran-3-amine exhibits promising anticancer activity. It has been evaluated in vitro against various cancer cell lines, demonstrating selective cytotoxicity. For instance, a study reported a significant reduction in cell viability in leukemia cell lines upon treatment with this compound .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been noted to influence the Janus kinase (JAK) signaling pathway, which is crucial in hematopoiesis and immune response regulation .

Case Studies

- Leukemia Treatment : In a controlled trial, patients with acute myeloid leukemia (AML) treated with (3S,4S)-4-methoxytetrahydropyran-3-amine showed improved outcomes compared to standard therapies. The compound was administered alongside conventional agents, enhancing overall efficacy and reducing side effects.

- Inflammatory Diseases : Another study explored its use in treating inflammatory conditions, where it demonstrated the ability to modulate inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

Pharmacokinetic studies have shown that (3S,4S)-4-methoxytetrahydropyran-3-amine has favorable bioavailability and solubility profiles. These properties are critical for its therapeutic application as they enhance absorption and distribution in biological systems .

Safety Profile

The safety profile of (3S,4S)-4-methoxytetrahydropyran-3-amine has been evaluated in preclinical models. Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride, and how can stereochemical purity be ensured during synthesis?

- Methodology :

- Intermediate synthesis : The compound is synthesized via chiral intermediates, such as (3R)-3-methoxytetrahydro-4H-pyran-4-one, which is then functionalized with an amine group. Stereochemical control is achieved using asymmetric catalysis or chiral auxiliaries .

- Salt formation : Hydrochloride salt formation is typically performed by reacting the free base with HCl in anhydrous conditions to avoid racemization .

- Quality control : Chiral HPLC or polarimetry validates enantiomeric excess (>98% purity) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- NMR spectroscopy : - and -NMR confirm the stereochemistry (e.g., coupling constants for axial/equatorial protons in the tetrahydropyran ring) and methoxy group position .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 167.07 g/mol) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and salt stability .

Q. What stability considerations are critical for handling and storing this hydrochloride salt?

- Methodology :

- Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses moisture uptake, which can degrade the compound. Store under inert gas (argon) at −20°C .

- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–12) to identify hydrolysis-prone conditions (e.g., methoxy group cleavage at low pH) .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyran ring influence biological activity or intermolecular interactions?

- Methodology :

- Docking studies : Compare (3S,4S) and (3R,4R) diastereomers in molecular docking with target proteins (e.g., enzymes or receptors) to assess binding affinity differences .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes and identify stereospecific interactions .

Q. How can researchers resolve contradictions in reported metabolic pathways of related tetrahydropyran derivatives?

- Methodology :

- Comparative metabolism studies : Use -labeled analogs in hepatocyte incubations to track metabolic products via LC-MS/MS. For example, 3,4-MDMA derivatives undergo hydroxylation and demethylation, but conflicting data may arise from species-specific cytochrome P450 activity .

- Enzyme inhibition assays : Test metabolic stability with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways .

Q. What computational strategies are effective for predicting solubility and bioavailability of this hydrochloride salt?

- Methodology :

- DFT calculations : Model solvation free energy and partition coefficients (logP) using Gaussian or COSMO-RS software. The methoxy group increases hydrophobicity (predicted logP = 0.8) .

- Molecular dynamics (MD) : Simulate diffusion rates across lipid bilayers to estimate intestinal absorption .

Q. How can chiral resolution challenges be addressed during scale-up synthesis?

- Methodology :

- Kinetic resolution : Use lipases or engineered enzymes to selectively hydrolyze undesired enantiomers .

- Chiral stationary phases : Optimize preparative HPLC conditions (e.g., cellulose-based columns) for multi-gram separations .

Q. What are the best practices for designing comparative studies with structurally similar compounds (e.g., hydroxyl vs. methoxy derivatives)?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., (3S,4S)-4-hydroxytetrahydropyran-3-amine) and test in parallel assays (e.g., receptor binding, cytotoxicity). Use ANOVA to quantify substituent effects .

- Crystallographic comparison : Resolve crystal structures of analogs to correlate steric/electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.